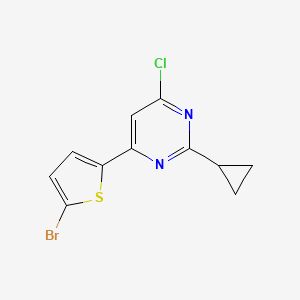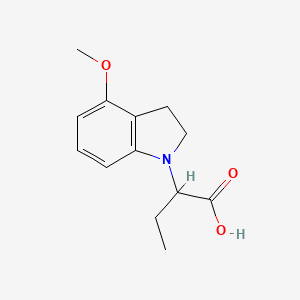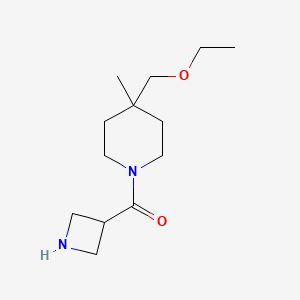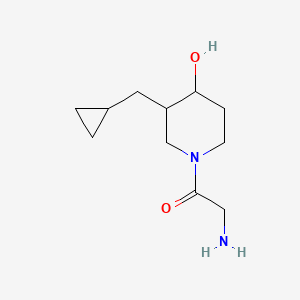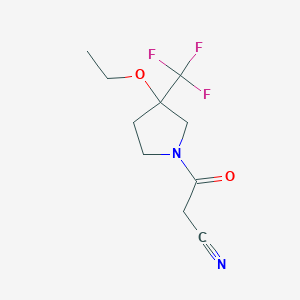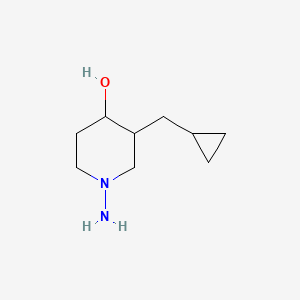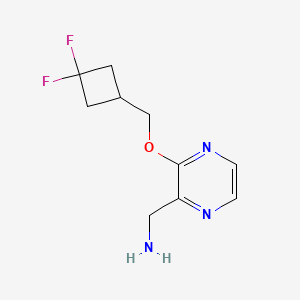
(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 . This indicates that the compound has a molecular weight of 228.24 and consists of 11 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
The compound is reported to be a liquid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
Research has focused on synthesizing and characterizing novel heterocyclic compounds for potential applications in medicinal chemistry. For instance, Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine through condensation reactions, evaluating their anticonvulsant activity. The compounds exhibited significant seizures protection in various models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving pyridinyl methanamine derivatives have been synthesized and their photocytotoxic properties examined, offering innovative approaches for cancer therapy. Basu et al. (2014) demonstrated that these complexes exhibit unprecedented photocytotoxicity under red light, capable of inducing apoptosis in cancer cells through reactive oxygen species generation. This suggests a potential application in photodynamic therapy (Basu et al., 2014).
Antimicrobial Activity
Synthesis of pyrazine derivatives has been explored for their antimicrobial properties. Kumar et al. (2012) synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and found that these compounds exhibit good antimicrobial activity comparable to standard drugs. The presence of methoxy groups in these compounds was associated with higher antimicrobial activity (Kumar et al., 2012).
Synthesis and Evaluation of Electrochromic Materials
Derivatives of pyridinyl methanamine have been employed as acceptor units in the synthesis of electrochromic materials. Zhao et al. (2014) synthesized polymeric electrochromic materials using a pyrido[4,3-b]pyrazine derivative as an acceptor unit. These materials displayed significant changes in transmittance in the near-IR region, indicating their potential application in NIR electrochromic devices (Zhao et al., 2014).
Eigenschaften
IUPAC Name |
[3-[(3,3-difluorocyclobutyl)methoxy]pyrazin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-7(4-10)6-16-9-8(5-13)14-1-2-15-9/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIFDEWFCYIRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





